Fludrocortisone-d5 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fludrocortisone-d5 (Major) is a deuterium-labeled analog of fludrocortisone, a synthetic corticosteroid with potent mineralocorticoid activity. It is primarily used in scientific research as an internal standard for the quantitative determination of fludrocortisone in various biological matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fludrocortisone-d5 (Major) involves the incorporation of deuterium atoms into the fludrocortisone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of Fludrocortisone-d5 (Major) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Fludrocortisone-d5 (Major) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with deuterium atoms.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, deuterium gas, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include deuterated analogs of fludrocortisone and its metabolites, which are used in various analytical applications .
Scientific Research Applications
Fludrocortisone-d5 (Major) has a wide range of scientific research applications, including:
Mechanism of Action
Fludrocortisone-d5 (Major) exerts its effects by mimicking the action of endogenous mineralocorticoids. It binds to mineralocorticoid receptors in the kidneys, promoting sodium reabsorption and potassium excretion. This leads to increased fluid retention and blood pressure regulation . The deuterium labeling does not alter the compound’s mechanism of action but enhances its stability and detection in analytical applications .
Comparison with Similar Compounds
Similar Compounds
Fludrocortisone: The non-deuterated analog with similar mineralocorticoid activity.
Hydrocortisone: A corticosteroid with both glucocorticoid and mineralocorticoid activity.
Prednisolone: A synthetic corticosteroid with primarily glucocorticoid activity.
Uniqueness
Fludrocortisone-d5 (Major) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitative analysis in research settings. This makes it a valuable tool for studying the pharmacokinetics and metabolism of fludrocortisone .
Properties
Molecular Formula |
C21H29FO5 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(8R,9S,10S,11S,13S,14S,17R)-2,2,4-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15+,16-,18-,19-,20-,21+/m0/s1/i5D2,9D,11D2 |
InChI Key |
AAXVEMMRQDVLJB-QNKIUUTBSA-N |
Isomeric SMILES |
[2H]C1=C2CC[C@@H]3[C@@H]4CC[C@@]([C@]4(C[C@@H]([C@]3([C@]2(CC(C1=O)([2H])[2H])C)F)O)C)(C(=O)C([2H])([2H])O)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.